2,2-Bis(hydroxymethyl)butanoic acid
Overview
Description
2,2-Bis(hydroxymethyl)butanoic acid, also known as 2,2-Bis(hydroxymethyl)butyric acid, is a chemical compound with the molecular formula C6H12O4. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is notable for its dual functional groups, containing both hydroxyl and carboxyl groups, which confer unique chemical properties and reactivity .
Mechanism of Action
Target of Action
2,2-Bis(hydroxymethyl)butanoic acid is primarily used as a monomer in the synthesis of water-soluble polyurethanes and polyesters . It serves as a crosslinking agent and hydrophilic agent .
Mode of Action
The compound interacts with its targets through chemical reactions during the polymerization process. It contributes hydroxyl groups that can react with isocyanate groups in polyurethane synthesis or with carboxyl groups in polyester synthesis .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of water-soluble polyurethanes and polyesters .
Result of Action
The primary result of the action of this compound is the formation of water-soluble polyurethanes and polyesters . These polymers have various applications, including coatings, adhesives, and leather coating agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the rate and extent of the polymerization process . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2-Bis(hydroxymethyl)butanoic acid are largely determined by its structure. The presence of two hydroxymethyl groups and a carboxylic acid group makes this molecule both an alcohol and an acid
Cellular Effects
Given its role in the synthesis of water-soluble polyurethanes and polyesters, it may influence cellular processes related to these compounds
Molecular Mechanism
It is known to act as a proton donor, which can lead to nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with butyraldehyde in the presence of a base, followed by oxidation. The process typically involves the following steps :
Condensation Reaction: Formaldehyde and butyraldehyde are reacted in the presence of a base such as sodium hydroxide to form an intermediate.
Oxidation: The intermediate is then oxidized using hydrogen peroxide to yield this compound.
Purification: The crude product is purified through recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butanoic acid undergoes several types of chemical reactions due to its functional groups:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Esterification: The carboxyl group can react with alcohols to form esters.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.
Substitution: Reagents such as alkyl halides or tosylates are used under basic conditions
Major Products
The major products formed from these reactions include aldehydes, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(hydroxymethyl)butanoic acid has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of water-soluble polyurethanes and polyesters, which are employed in coatings, adhesives, and sealants
Biomedical Applications: The compound is used in the modification of biomaterials to enhance their properties, such as biocompatibility and mechanical strength.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of functional materials, such as hydrogels and biodegradable polymers.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Similar in structure but with a propionic acid backbone.
2,2-Dimethylolbutyric acid: Another compound with similar functional groups but different structural arrangement
Uniqueness
2,2-Bis(hydroxymethyl)butanoic acid is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring water solubility and chemical versatility, such as in the synthesis of water-soluble polymers and biomedical materials .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDLYGCSIHCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064939 | |
Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10097-02-6 | |
Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10097-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(hydroxymethyl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,2-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butanoic acid, 2,2-bis(hydroxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UJ0Z625V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Bis(hydroxymethyl)butanoic acid used in the development of degradable materials?
A: this compound serves as an initiator in the synthesis of poly(D,L-lactide-co-glycolide) (PLGA) []. This specific PLGA, termed BHMBA-PLGA, is then incorporated into thermoplastic polyurethane (TPU) formulations. The inclusion of BHMBA-PLGA enhances the degradability of TPUs in seawater environments compared to conventional TPUs []. This is due to the hydrolysable ester linkages within the PLGA backbone, which break down in the presence of water, ultimately leading to material degradation.
Q2: What is the role of this compound in enhanced oil recovery techniques?
A: this compound acts as a delayed-action catalyst in thermochemical treatments for heavy oil recovery []. When injected into the oil reservoir, it participates in reactions triggered by heat generated from downhole systems. These reactions likely alter the viscosity and flow properties of the heavy oil, making it easier to extract []. Further research is ongoing to understand the specific reaction mechanisms and optimize the effectiveness of this technology.
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